[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

kinase inhibitor hinge-binding pyrazolopyrimidine

[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a synthetic small-molecule kinase inhibitor built on the pyrazolo[4,5-e]pyrimidine heterocyclic scaffold. This scaffold is established as a privileged ATP-mimetic kinase-inhibitor core that forms conserved hydrogen bonds with the kinase hinge region via the pyrimidine N4 and pyrazole N5 atoms.

Molecular Formula C18H23N5O
Molecular Weight 325.4 g/mol
Cat. No. B12206625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Molecular FormulaC18H23N5O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C
InChIInChI=1S/C18H23N5O/c1-13(2)24-9-5-8-19-17-16-11-22-23(18(16)21-12-20-17)15-7-4-6-14(3)10-15/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,19,20,21)
InChIKeyXKROXRWBHYANEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine – Compound Identity and Kinase-Targeted Scaffold Context


[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a synthetic small-molecule kinase inhibitor built on the pyrazolo[4,5-e]pyrimidine heterocyclic scaffold. This scaffold is established as a privileged ATP-mimetic kinase-inhibitor core that forms conserved hydrogen bonds with the kinase hinge region via the pyrimidine N4 and pyrazole N5 atoms [1]. The compound features an N4-(3-isopropoxypropyl) side chain and a 1-(3-methylphenyl) substituent, structural elements that, based on extensive pyrazolopyrimidine structure–activity relationship (SAR) campaigns, are predicted to modulate lipophilicity, kinase selectivity, solubility, and metabolic stability [2]. The compound is catalogued in commercial screening libraries under the molecular formula C17H21N5O, though at the time of this analysis no matched peer-reviewed bioactivity data or patent-exemplified IC₅₀ values were identified in public databases for this precise structure [3].

Pyrazolo[4,5-e]pyrimidine core forms conserved hinge-binding hydrogen bonds
N4-(3-isopropoxypropyl) side chain predicted to support aqueous solubility and metabolic stability
Halogen-free 1-(3-methylphenyl) substituent may reduce nonspecific binding in screening

Why In-Class Pyrazolopyrimidine Substitution Is Not Warranted for 3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine


Small structural modifications to the pyrazolopyrimidine pharmacophore can produce dramatic shifts in kinase selectivity profiles. Published kinase-selectivity panel screens across 172 pyrazolopyrimidine inhibitors demonstrate that even minor N1-aryl or N4-alkyl alterations can relocate a compound from PI3K-selective to tyrosine-kinase-selective space [1]. Consequently, swapping in a generic N4-alkyl or N1-aryl pyrazolopyrimidine congener will almost certainly yield a divergent target-engagement signature. Furthermore, the N4-(alkoxyalkyl) motif present in this compound has been independently validated to confer favorable aqueous solubility and oral bioavailability in structurally analogous GSK-3 and CHK2 inhibitor series—properties that are not reproduced by simple N4-methyl or N4-benzyl analogs [2][3]. Without direct experimental confirmation, the safest procurement strategy is to use the exact compound specified, thereby preserving the scaffold- and substituent-dependent selectivity and physicochemical profile that define its research value.

Generic N4-alkyl or N1-aryl pyrazolopyrimidine congener may shift kinase selectivity profile.
N4-benzyl or simple alkyl analogs are not predicted to reproduce alkoxyalkyl solubility and metabolic stability.
N1-(4-chlorophenyl) analog introduces halogen-mediated metabolic liability and higher lipophilicity.

Product-Specific Quantitative Evidence Guide for 3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine


Kinase Hinge-Binding Potential of the Pyrazolo[4,5-e]pyrimidine Core Compared to Alternative Scaffolds

The pyrazolo[4,5-e]pyrimidine scaffold forms a bidentate hydrogen-bond donor–acceptor pair with the kinase hinge via its pyrimidine N4 and pyrazole N5 atoms [1]. In co-crystal structures of closely related pyrazolo[4,5-e]pyrimidine-based inhibitors with p38α MAP kinase (PDB 3L8X), this hinge-binding geometry anchors the inhibitor and orients the N1-aryl and N4-alkyl substituents into selectivity pockets [2]. When benchmarked against the pyrazolo[1,5-a]pyrimidine regioisomer (which uses N1 and N7 for hinge contacts), the [4,5-e] topology provides a distinct vector angle for the 1-(3-methylphenyl) group, predicted to alter kinase-selectivity profiles [1].

Scaffold Hinge-Binding
Class-level inference
[4,5-e] isomer: N4/N5 hinge H-bonds; distinct N1 vector vs. [1,5-a] scaffold.
Supports orthogonal scaffold selection for kinase screening
Based on PDB 3L8X and 172-compound kinase panel analysis
kinase inhibitor hinge-binding pyrazolopyrimidine selectivity

N4-(Alkoxyalkyl) Side-Chain Impact on Predicted Physicochemical Properties vs. N4-Alkyl and N4-Benzyl Analogs

The N4-(3-isopropoxypropyl) substituent is predicted to lower lipophilicity and improve aqueous solubility relative to simple N4-alkyl or N4-benzyl congeners [1]. In a closely matched pyrazolopyrimidine chemotype series developed as GSK-3 inhibitors, the 3-(methylethoxy)propyl carbamoyl side chain contributed to a ClogP of approximately 2.7–3.3, oral bioavailability (F) of 30–60% in rodents, and aqueous solubility exceeding 50 µM [2]. By contrast, N4-benzyl pyrazolopyrimidine derivatives such as [(2-methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 393820-82-1) carry a higher calculated logP and are predicted to exhibit significantly lower aqueous solubility .

N4-Alkoxyalkyl Profile
Cross-study comparable
Predicted cLogP ~2.7–3.3; solubility >50 µM; ≥5-fold advantage over N4-benzyl analogs
Predicted solubility context supports biochemical assay preparation
By analogy to orally bioavailable GSK-3 inhibitor series
lipophilicity solubility drug-likeness N4-substituent

1-(3-Methylphenyl) Substituent Rationale: Balancing Lipophilicity vs. 1-(4-Chlorophenyl) and 1-Phenyl Analogs

The 1-(3-methylphenyl) substituent adds a single methyl group to the N1-phenyl ring, providing a modest increase in lipophilicity and steric bulk without introducing a halogen [1]. In published SAR studies on 3-substituted pyrazolopyrimidine BTK inhibitors, the optimal ClogP for balancing potency and solubility was reported as 3.33 [2]. The 3-methylphenyl motif is predicted to achieve a ClogP near this optimal range. By comparison, the 1-(4-chlorophenyl) analog ([1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine, CAS 881083-38-1, MW 345.8) carries a halogen substituent that increases molecular weight, lipophilicity, and the potential for CYP450-mediated metabolism .

N1-Aryl Lipophilicity
Class-level inference
3-methylphenyl: predicted ClogP near 3.33 optimal; lower CYP liability vs. 4-chlorophenyl.
Supports halogen-free N1-aryl selection for early screening
Benchmarked against BTK inhibitor SAR data
N1-aryl substitution lipophilicity BTK inhibitor SAR

Predicted Kinase-Selectivity Fingerprint of the Complete Molecule vs. Generic Pyrazolopyrimidine Probes

Pyrazolopyrimidines are known to span a wide selectivity continuum—from highly selective PI3K inhibitors (e.g., IC₅₀ < 10 nM for PI3Kα with >100-fold selectivity over other kinases) to multi-targeted agents inhibiting 30–50 kinases at <1 µM [1]. The specific combination of the [4,5-e] scaffold, N4-(3-isopropoxypropyl), and 1-(3-methylphenyl) substituents is predicted to produce a selectivity fingerprint that is distinct from both the N1-phenyl/N4-methyl probe compounds and the N1-(4-chlorophenyl)/N4-(3-isopropoxypropyl) analog. For reference, optimized pyrazolopyrimidine SRC inhibitors such as eCF506 achieve subnanomolar IC₅₀ for SRC with >1,000-fold selectivity over ABL, demonstrating the scaffold's potential for high selectivity given appropriate substitution [2].

Kinase Selectivity
Class-level inference
No direct kinome data; class S(10) scores 0.1–0.3; scaffold capable of >1,000-fold selectivity
Data to verify; exact compound preserves predicted selectivity fingerprint
Selectivity depends on specific N1/N4 substitution pattern
kinase selectivity S(10) score pyrazolopyrimidine polypharmacology

In Vitro ADME Predictions Based on the N4-(Alkoxyalkyl) Motif: Metabolic Stability and CYP Liability vs. N4-Benzyl and N4-Pyridylmethyl Analogs

The alkoxyalkyl side chain is a recognized strategy for improving metabolic stability in pyrazolopyrimidine and pyrazolopyridine kinase inhibitors [1]. In the GSK-3 inhibitor series, compounds bearing the 3-(methylethoxy)propyl moiety exhibited moderate-to-low intrinsic clearance in human liver microsomes (CLint < 20 µL/min/mg) and minimal CYP3A4, CYP2D6, and CYP2C9 inhibition (IC₅₀ > 10 µM) [2]. In contrast, N4-benzyl analogs are more prone to oxidative metabolism (predicted CLint > 50 µL/min/mg) [3], and N4-pyridylmethyl analogs carry additional CYP inhibition liability from the basic pyridine nitrogen [3].

ADME Prediction
Cross-study comparable
Predicted CLint 10 µM; 2–3× lower clearance vs. N4-benzyl
Predicted metabolic profile may reduce assay interference risk
Based on human liver microsome data for alkoxyalkyl analogs
ADME metabolic stability CYP inhibition alkoxyalkyl

Scaffold-Specific Patent Landscape and Freedom-to-Operate Considerations for Pyrazolo[4,5-e]pyrimidine vs. [3,4-d] and [1,5-a] Regioisomers

The pyrazolo[4,5-e]pyrimidine scaffold occupies a distinct intellectual property space relative to the heavily patented pyrazolo[3,4-d]pyrimidine (e.g., ibrutinib analogs) and pyrazolo[1,5-a]pyrimidine chemotypes [1]. The [4,5-e] regioisomer appears in patent filings covering PI3Kδ/γ inhibitors for respiratory inflammatory disease (WO2010/125082) and BTK-targeting bifunctional degraders (KR patent family) [2][3]. This more limited patent footprint may offer procurement and screening advantages for organizations seeking kinase inhibitor scaffolds with reduced IP encumbrance compared to the [3,4-d] and [1,5-a] series.

Patent Landscape
Supporting evidence
[4,5-e] isomer: 200 for [3,4-d] and >100 for [1,5-a].
May offer reduced freedom-to-operate risk for screening libraries
Patent search as of 2025-05-10; scope varies by jurisdiction
patent landscape freedom-to-operate pyrazolopyrimidine BTK inhibitor PI3K inhibitor

Recommended Research and Industrial Application Scenarios for 3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine


Kinase Inhibitor High-Throughput Screening (HTS) Library Expansion with Orthogonal Scaffold Coverage

This compound is well-suited for inclusion in kinase-focused HTS libraries where broad scaffold diversity is desired [1]. Its pyrazolo[4,5-e]pyrimidine core provides hinge-binding geometry orthogonal to the more commonly screened pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine regioisomers, increasing the probability of identifying novel kinase hits [1]. The halogen-free 1-(3-methylphenyl) substituent reduces the risk of false-positive hits arising from halogen-mediated non-specific interactions [2].

Selectivity-Profiling Reference Compound for N4-Alkoxyalkyl Pyrazolopyrimidine SAR Campaigns

For medicinal chemistry programs exploring N4-substituted pyrazolopyrimidines, this compound can serve as a reference standard representing the N4-alkoxyalkyl subclass [1]. Its predicted favorable solubility and metabolic stability profile [1] makes it a useful comparator for benchmarking newer analogs in biochemical kinase inhibition assays and cellular target-engagement experiments [2].

BTK and PI3Kδ Pathway Dissection in B-Cell Malignancy Models

Based on the pyrazolopyrimidine scaffold's well-validated activity against BTK (IC₅₀ values as low as 1–8 nM for optimized analogs) and PI3Kδ (IC₅₀ values as low as 0.11–0.79 nM for optimized dual inhibitors) [1][2], this compound is a rational candidate for probing BTK-dependent B-cell receptor signaling and PI3Kδ-dependent survival pathways in lymphoma cell lines. Its structural features place it within the pharmacophore space associated with both target classes [1].

In Vivo Pharmacokinetic and Efficacy Feasibility Studies Requiring Oral Bioavailability

The N4-(3-isopropoxypropyl) group is structurally validated in multiple orally bioavailable kinase inhibitor series (GSK-3, CHK2) that achieve rodent oral bioavailability (F) values of 30–60% [1][2]. This compound is therefore a logical candidate for in vivo pharmacokinetic profiling and target-engagement biomarker studies in rodent disease models, where oral dosing and adequate systemic exposure are prerequisites [1].

Application
Selection Property
Validation Focus
Kinase inhibitor HTS library expansion
Orthogonal scaffold topology (pyrazolo[4,5-e]pyrimidine)
Hinge-binding geometry and hit confirmation assays
N4-alkoxyalkyl SAR reference compound
N4-alkoxyalkyl solubility and stability profile
Biochemical solubility and metabolic stability testing
BTK/PI3Kδ pathway studies in B-cell models
Pyrazolopyrimidine kinase inhibitor scaffold
BCR signaling and PI3Kδ pathway endpoint assays
In vivo pharmacokinetic feasibility studies
Oral exposure predicted by alkoxyalkyl motif
Rodent PK profiling (F value context)
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